molecular formula C29H42N8O6S B12372616 Biotin-PEG3-Me-Tet

Biotin-PEG3-Me-Tet

Cat. No.: B12372616
M. Wt: 630.8 g/mol
InChI Key: CJVUSGLIHMFDML-DPZBCOQUSA-N
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Description

Biotin-PEG3-Me-Tet is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains three polyethylene glycol (PEG) units and a tetrazine group. This compound is particularly useful in bioconjugation applications due to its ability to undergo specific inverse electron demand Diels-Alder reactions with trans-cyclooctene (TCO) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-Me-Tet involves the conjugation of biotin with a PEG3 linker and a tetrazine group. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-Me-Tet primarily undergoes inverse electron demand Diels-Alder reactions with TCO groups. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with TCO-containing compounds is a stable bioconjugate, which can be used in various biological and chemical applications .

Scientific Research Applications

Biotin-PEG3-Me-Tet has a wide range of applications in scientific research:

Mechanism of Action

Biotin-PEG3-Me-Tet exerts its effects through the inverse electron demand Diels-Alder reaction with TCO groups. The tetrazine group in this compound reacts with the TCO group to form a stable covalent bond. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for bioconjugation applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG3-Me-Tet is unique due to its optimal PEG length, which provides a balance between solubility and flexibility, and its tetrazine group, which allows for highly specific and efficient bioconjugation reactions. This makes it particularly useful in applications where precise and stable bioconjugation is required .

Properties

Molecular Formula

C29H42N8O6S

Molecular Weight

630.8 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C29H42N8O6S/c1-20-34-36-28(37-35-20)22-8-6-21(7-9-22)18-31-26(39)10-12-41-14-16-43-17-15-42-13-11-30-25(38)5-3-2-4-24-27-23(19-44-24)32-29(40)33-27/h6-9,23-24,27H,2-5,10-19H2,1H3,(H,30,38)(H,31,39)(H2,32,33,40)/t23-,24-,27-/m0/s1

InChI Key

CJVUSGLIHMFDML-DPZBCOQUSA-N

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

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